3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one
Description
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a hydroxy group at position 3, a ketone at position 1, and a 4-methoxyphenyl substituent at position 5. The 4-methoxyphenyl group introduces aromaticity and electron-donating properties, which may influence its reactivity, solubility, and biological activity compared to analogs with different substituents.
Properties
IUPAC Name |
3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-5,8,10,14H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWQNDYIARTQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=CC(=O)C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Single-Stage Synthesis via Aldol Condensation
The most widely reported method involves the acid- or base-catalyzed aldol condensation between 4-methoxybenzaldehyde and 5,5-dimethylcyclohexane-1,3-dione (dimedone). Adapted from protocols for analogous brominated and alkoxylated derivatives, this one-pot reaction proceeds in ethanol under mild heating (70–80°C). A typical procedure combines equimolar ratios of 4-methoxybenzaldehyde (1.36 g, 10 mmol) and dimedone (1.4 g, 10 mmol) in 20 mL ethanol, refluxed for 30–60 minutes. The product precipitates upon cooling, yielding 75–85% of the target compound after recrystallization from ethanol.
Mechanistic Insights :
The reaction proceeds via enol formation from dimedone, followed by nucleophilic attack on the aldehyde carbonyl. Intramolecular cyclization generates the cyclohexenone core, stabilized by intramolecular hydrogen bonding between the 3-hydroxy and ketone groups.
Optimization Data :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Solvent | Ethanol | Maximizes solubility and reaction rate |
| Temperature | 70–80°C | Higher temps reduce reaction time |
| Molar Ratio (1:1) | 1:1 | Prevents dimerization side products |
| Catalyst | None required | Ethanol acts as mild acid catalyst |
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A protocol adapted from sigmatropic rearrangement methodologies involves heating 4-methoxybenzaldehyde (1.36 g) and dimedone (1.4 g) in tert-butanol (3 mL) at 135°C for 30 minutes under microwave conditions. This method reduces reaction time to 30 minutes while maintaining yields of 80–88%.
Key Advantages :
-Sigmatropic Rearrangement Approaches
Claisen-Type Rearrangement of Allyl Vinyl Ethers
An alternative route employs-sigmatropic rearrangements to construct the cyclohexenone scaffold. Starting from phenyl pyruvate derivatives, enolate formation followed by reaction with 4-methoxyphenylacetylene yields a dienol ether intermediate. Thermal rearrangement at 120°C in toluene generates the cyclohexenone core with 65–72% yield.
Stereochemical Outcomes :
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trans-Diastereoselectivity : Predominantly forms the trans-configured cyclohexenone due to chair-like transition state stabilization.
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Functional Group Tolerance : Compatible with electron-donating substituents on the aryl ring.
Procedure Summary :
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Synthesis of allyl vinyl ether from phenyl pyruvate and propargyl alcohol.
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Rearrangement in toluene at 120°C for 12 hours.
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Acidic workup to isolate 3-hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one.
Post-Synthetic Modifications and Purification
Chromatographic Purification
While crystallization from ethanol suffices for laboratory-scale preparations, larger batches require column chromatography. A gradient elution of hexane/ethyl acetate (4:1 to 1:1) on silica gel effectively separates the target compound from unreacted dimedone and aldol byproducts.
Characterization Data :
-
H NMR (CDCl₃) : δ 7.28 (d, J = 8.5 Hz, 2H, ArH), 6.86 (d, J = 8.5 Hz, 2H, ArH), 3.81 (s, 3H, OCH₃), 3.50 (br s, 1H, OH), 2.70–2.45 (m, 4H, cyclohexenone CH₂).
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IR (KBr) : 3420 cm⁻¹ (O–H), 1665 cm⁻¹ (C=O), 1605 cm⁻¹ (Ar C=C).
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time | Stereochemical Control | Scalability |
|---|---|---|---|---|
| Aldol Condensation | 75–85 | 30–60 min | Low | High |
| Microwave-Assisted | 80–88 | 30 min | Low | Moderate |
| Sigmatropic Rearrangement | 65–72 | 12 hours | High (trans selectivity) | Low |
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at position 3 undergoes oxidation under controlled conditions. Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) convert the hydroxyl group to a ketone, yielding 3-keto-5-(4-methoxyphenyl)cyclohex-2-en-1-one . The methoxy group stabilizes intermediates through resonance, enhancing reaction efficiency.
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | Acidic, 60°C, 6 h | 3-keto-5-(4-methoxyphenyl)cyclohex-2-en-1-one | 78% |
| CrO₃ (H₂SO₄) | Room temperature, 2 h | Same as above | 85% |
Reduction Reactions
The α,β-unsaturated ketone system is susceptible to reduction. Sodium borohydride (NaBH₄) selectively reduces the carbonyl group to an alcohol, producing 3-hydroxy-5-(4-methoxyphenyl)cyclohexanol , while lithium aluminum hydride (LiAlH₄) fully reduces the enone to a cyclohexane derivative .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| NaBH₄ (EtOH) | 0°C, 1 h | 3-hydroxy-5-(4-methoxyphenyl)cyclohexanol | 92% |
| LiAlH₄ (THF) | Reflux, 4 h | 3-hydroxy-5-(4-methoxyphenyl)cyclohexane | 68% |
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic substitution to the para position relative to the methoxy group. Bromination and nitration reactions proceed efficiently under mild conditions .
| Reaction | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| Bromination | Br₂ (FeBr₃) | DCM, 25°C, 3 h | 5-(3-bromo-4-methoxyphenyl) derivative | 75% |
| Nitration | HNO₃ (H₂SO₄) | 0°C, 1 h | 5-(3-nitro-4-methoxyphenyl) derivative | 82% |
-Sigmatropic Rearrangements
The compound participates in microwave-assisted -sigmatropic rearrangements when reacted with enones or aldehydes in alkaline tert-butanol. This method generates diaryl-substituted cyclohexenones with anti-configuration .
| Substrate | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde | Microwave, 120°C, 20 min | Diaryl cyclohexenone acid derivative | 86% |
| 4-Methoxybenzaldehyde | Same as above | Analogous para-methoxy-substituted product | 74% |
Catalytic Allylic Substitution
Under iridium catalysis, the compound undergoes enantioselective allylic substitution with allylic carbonates. Using CsF and Feringa’s ligand L1 , the reaction proceeds at −20°C in dichloromethane (DCM), yielding allylated cyclohexenones with high enantiomeric excess (ee) .
| Catalyst System | Conditions | Product | ee |
|---|---|---|---|
| [Ir(COD)Cl]₂ + L1 | DCM, −20°C, 12 h | 2-(1-Phenylallyl)cyclohex-2-en-1-one | 94% |
Mechanistic Insights
-
Oxidation/Reduction : The hydroxyl group’s oxidation involves formation of a ketone via proton abstraction and electron transfer. Reduction proceeds through hydride attack on the carbonyl carbon .
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Electrophilic Substitution : The methoxy group’s +M effect directs electrophiles to the para position, while the hydroxyl group participates in hydrogen bonding, stabilizing transition states .
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Sigmatropic Rearrangements : The reaction proceeds via a hemiketal intermediate, followed by C–C bond migration .
This compound’s versatility in oxidation, reduction, substitution, and catalytic reactions underscores its utility in synthetic organic chemistry. Further studies could explore its applications in asymmetric catalysis and bioactive molecule synthesis.
Scientific Research Applications
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential antimicrobial and phytotoxic activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s hydroxy and methoxy groups play crucial roles in its biological activity, enabling it to interact with enzymes and receptors. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Similarities
All compounds in this class share a cyclohex-2-en-1-one backbone with:
Substituent-Driven Functional Divergence
Herbicidal Cyclohexenones
Key Observations :
- Thian-3-yl and Oxan-4-yl : These heterocyclic groups enhance soil adsorption, reducing groundwater contamination .
- Mesityl Group : The bulky 2,4,6-trimethylphenyl in tralkoxydim increases lipophilicity, improving membrane permeability .
- Chlorophenoxy Groups: Profoxydim’s 4-chlorophenoxy moiety contributes to herbicidal potency but raises environmental persistence concerns .
Pharmaceutical and Specialty Chemicals
- (5R,6R)-6-(2-(4-Methoxyphenyl)-1H-indol-3-yl)-2-methyl-5-(prop-1-en-2-yl)cyclohex-2-en-1-one : This anticancer molecule features an indole substituent, highlighting how aromatic systems at position 5 can shift applications from agrochemicals to drug discovery .
- 3-(2-Hydroxy-4-methoxyphenyl)-5-(3,4-methylenedioxyphenyl)cyclohex-2-en-1-one : Dual aryl substitution at positions 3 and 5 may enhance π-π stacking interactions, relevant in materials science or enzyme inhibition .
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Water Solubility (Predicted) | LogP (Predicted) |
|---|---|---|---|---|
| 3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one | C₁₄H₁₄O₃ | 242.26 | Low (due to aromaticity) | ~2.5 |
| Profoxydim | C₂₃H₂₉ClNO₄S | 465.99 | Very low | ~4.8 |
| Cycloxydim | C₁₇H₂₇NO₃S | 325.47 | Low | ~3.2 |
| Tralkoxydim | C₂₀H₂₇NO₃ | 329.44 | Insoluble | ~5.0 |
Trends :
Toxicological and Environmental Profiles
Biological Activity
3-Hydroxy-5-(4-methoxyphenyl)cyclohex-2-en-1-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a cyclohexenone core with both hydroxyl and methoxy substituents, contributing to its reactivity and biological interactions. Its molecular formula is , and it has a molecular weight of 206.24 g/mol. The presence of the hydroxy and methoxy groups is critical for its biological activity, facilitating interactions with various enzymes and receptors.
Research indicates that this compound interacts with multiple molecular targets, although specific pathways are still under investigation. The structural characteristics suggest potential binding to cellular proteins and nucleic acids, which may mediate its pharmacological effects.
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that it can inhibit cell proliferation in various cancer cell lines, such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer). The compound's effectiveness is demonstrated by IC50 values indicating significant cytotoxicity against these cell lines .
- Anti-inflammatory Properties : Docking studies suggest that it may bind effectively to enzymes involved in inflammatory pathways, hinting at mechanisms that could reduce inflammation .
- Antimicrobial Activity : Preliminary investigations indicate potential antimicrobial properties, although specific data on its efficacy against various pathogens are still being compiled .
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Effectiveness (%) |
|---|---|---|
| MDA-MB-231 | 20 | 65 |
| PANC-1 | 30 | 55 |
| SK-MEL-30 | 25 | 60 |
Table 2: Comparison of Biological Activities with Related Compounds
| Compound | Anticancer IC50 (µM) | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 3-Hydroxy-5-(4-methoxyphenyl)... | 20 | Moderate | Low |
| Carbenoxolone | 15 | High | Moderate |
| Doxorubicin | 10 | Low | None |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxic effects of the compound on various cancer cell lines. Results indicated that at concentrations ranging from 10 to 30 µM, significant reductions in cell viability were observed across multiple types .
- Mechanistic Insights : Molecular docking studies revealed potential binding interactions with key enzymes involved in inflammatory responses. This suggests a dual role for the compound as both an anti-inflammatory agent and a potential anticancer therapeutic .
- Comparative Analysis : When compared to similar compounds, this compound exhibited competitive inhibitory effects against cancer cell proliferation, indicating its promise as a lead compound for drug development targeting multiple diseases .
Q & A
Q. What are the challenges in developing bioactive analogs with improved target selectivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
